Enhanced Lipophilicity (LogP) Relative to Methoxy Analog Improves Organic Phase Partitioning
Ethyl 3-ethoxy-4-iodobenzoate exhibits a calculated LogP of 2.87, which is 0.39 log units higher than the methoxy analog ethyl 3-iodo-4-methoxybenzoate (LogP 2.48) [1][2]. This increased lipophilicity arises from the replacement of a methoxy group with a more hydrophobic ethoxy group. A ΔLogP of +0.39 corresponds to an approximately 2.45-fold increase in octanol-water partition coefficient, which can significantly impact extraction efficiency and chromatographic retention times.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.87 |
| Comparator Or Baseline | Ethyl 3-iodo-4-methoxybenzoate (LogP = 2.48) |
| Quantified Difference | ΔLogP = +0.39 (∼2.45× higher partition coefficient) |
| Conditions | Calculated LogP using XLogP3 algorithm from molecular structure |
Why This Matters
Higher LogP facilitates organic phase extraction during workup and alters reverse-phase HPLC retention, enabling cleaner separation from more polar byproducts.
- [1] Chem960. Ethyl 3-ethoxy-4-iodobenzoate (CAS 741699-04-7) Experimental Properties. Available at: https://www.chem960.com View Source
- [2] ChemSrc. Ethyl 3-iodo-4-methoxybenzoate (CAS 207115-38-6) Properties. Available at: https://www.chemsrc.com View Source
